molecular formula C9H15N3 B1486571 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine CAS No. 2959-43-5

4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine

Cat. No.: B1486571
CAS No.: 2959-43-5
M. Wt: 165.24 g/mol
InChI Key: BNNIVICOKAFRJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4 and 6 positions with methyl groups and at the 2 position with an amine group that is further substituted with a propan-2-yl group .

Scientific Research Applications

Insecticidal and Antibacterial Potential

Pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. A study by Deohate and Palaspagar (2020) synthesized (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines using microwave irradiative cyclocondensation. These compounds were tested against Pseudococcidae insects and various microorganisms, revealing significant insecticidal and antimicrobial activities. This research highlights the potential of pyrimidine derivatives as effective agents in pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).

Antifungal Activity

Another study focused on the antifungal effects of certain pyrimidine derivatives, including 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, against fungi like Aspergillus terreus and Aspergillus niger. The synthesized compounds demonstrated pronounced antifungal activity, suggesting the potential of pyrimidine derivatives in developing new antifungal agents (Jafar et al., 2017).

Antiangiogenic Properties

Pyrimidine derivatives have also been explored for their antiangiogenic properties in a study by Jafar and Hussein (2021). The research focused on synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, demonstrating significant results in binding energy and theoretical calculations against VEGFR-2 kinase. These findings suggest the potential application of pyrimidine derivatives in cancer treatment by inhibiting angiogenesis (Jafar & Hussein, 2021).

Photophysical and pH-Sensing Applications

In the field of photophysical studies and pH sensing, pyrimidine-phthalimide derivatives have been synthesized to explore their solid-state fluorescence and solvatochromism. Yan et al. (2017) designed and synthesized 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione derivatives, demonstrating their potential as colorimetric pH sensors due to dramatic color changes upon protonation. This research opens new avenues for developing novel pH sensors and logic gates for specific applications (Yan et al., 2017).

Complexation Behavior with Metal Ions

The complexation behavior of pyrimidine derivatives with divalent transition metal ions has been investigated, revealing the formation of highly colored metal complexes. The study by El-Sayed, Fayed, and Gaber (2010) examined the absorption and fluorescence characteristics of (4-dimethylamino-benzylidene)-(4,6-dimethyl-pyrimidin-2-yl)-amine, demonstrating its potential in developing metal ion sensors and studying metal-ligand interactions (El-Sayed et al., 2010).

Biochemical Analysis

Biochemical Properties

4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclic adenosine monophosphate phosphodiesterase in platelets . This inhibition supports the action of adenosine in preventing thrombocytopenia by reducing the absorption of vascular and blood cells . Additionally, this compound enhances the anti-aggregation activity of prostacyclin and promotes the biosynthesis of prostacyclin, thereby decreasing pulmonary hypertension . The compound interacts with various enzymes and proteins, including cyclic adenosine monophosphate phosphodiesterase and prostacyclin synthase, through inhibitory and enhancing mechanisms, respectively .

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . The compound influences cell function by affecting cell signaling pathways, such as those involving vascular endothelial growth factor receptor 2 and platelet-derived growth factor-β . It also impacts gene expression and cellular metabolism by inhibiting collagen synthesis and reducing collagen deposition in liver fibrosis models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor. The compound forms hydrogen bonds with amine and amide groups, creating infinite chains that contribute to its inhibitory effects . It inhibits dihydrofolate reductase, an enzyme essential for DNA synthesis and methylation reactions . Additionally, this compound modulates gene expression by affecting the activity of transforming growth factor-β1 in hepatic stellate cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of collagen synthesis and reduced fibrosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation and elimination . It also affects metabolic flux and metabolite levels by inhibiting key enzymes involved in collagen synthesis and prostacyclin biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to mitochondrial complex I electron transport inhibitors, which play a role in its distribution . These interactions ensure that this compound reaches its target sites within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It predominantly localizes to the mitochondria, where it exerts its inhibitory effects on mitochondrial complex I electron transport . This localization is essential for the compound’s role in modulating cellular metabolism and reducing fibrosis .

Properties

IUPAC Name

4,6-dimethyl-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)10-9-11-7(3)5-8(4)12-9/h5-6H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNIVICOKAFRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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